

5-Bromo-4-methyl-2-(methylthio)pyrimidine chemical properties

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(methylthio)pyrimidine

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS No. 1294446-69-7) is a trifunctional heterocyclic compound featuring a pyrimidine core.^[1] This structure is strategically decorated with three distinct functional groups: a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position. This arrangement provides multiple reaction sites, positioning the molecule as a versatile building block for the synthesis of more complex chemical entities in medicinal chemistry and materials science.^[2]

The pyrimidine scaffold is a cornerstone in drug discovery, found in numerous FDA-approved drugs and biologically active compounds.^{[3][4]} The substituents on this particular molecule offer a powerful toolkit for synthetic chemists: the bromo group serves as a handle for cross-coupling reactions, the methylthio group can be modified to modulate electronic properties or act as a leaving group, and the methyl group provides a point of steric and electronic differentiation.

This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**. Due to the limited

specific experimental data in publicly accessible literature for this exact compound, this document synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and predictive technical profile.

Physicochemical and Spectroscopic Profile

The core physicochemical properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** are summarized below.

Table 1: Core Properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**

Property	Value	Source
CAS Number	1294446-69-7	[1]
Molecular Formula	C ₆ H ₇ BrN ₂ S	[1]
Molecular Weight	219.10 g/mol	[1][5]
MDL Number	MFCD29760803	[1]

While specific experimental data such as melting and boiling points for this compound are not readily available, data from structurally similar pyrimidines can provide a reasonable estimation of its physical state and thermal properties.

Table 2: Comparison of Physical Properties with Related Pyrimidine Analogs

Compound	Structure	Melting Point (°C)
5-Bromo-2-(methylthio)pyrimidine	63-68	
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid	158-162 (dec.)	

The presence of the 4-methyl group in the target compound, compared to a hydrogen in 5-Bromo-2-(methylthio)pyrimidine, would be expected to slightly increase the melting point due to

increased molecular weight and potentially more efficient crystal packing.

Spectroscopic Characterization (Predicted)

While specific spectra are not published, the expected NMR signatures can be predicted based on the structure:

- ^1H NMR: The spectrum would be expected to show three distinct signals:
 - A singlet for the C6-H proton on the pyrimidine ring, likely in the aromatic region (~8.5-8.8 ppm).
 - A singlet for the methyl group protons at C4, likely around 2.4-2.6 ppm.
 - A singlet for the methylthio group protons at C2, likely around 2.5-2.7 ppm.
- ^{13}C NMR: The spectrum would show six signals corresponding to the six carbon atoms in the molecule, including the carbons of the pyrimidine ring and the two methyl groups.

Synthesis and Methodology

A definitive, published synthesis for **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is not available. However, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry, particularly the sequential nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) of dihalopyrimidines. The proposed synthesis starts from the commercially available 5-bromo-2,4-dichloropyrimidine.

Proposed Synthetic Protocol

Reaction Scheme:



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Selective Nucleophilic Substitution with a Thiolate

- To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of sodium thiomethoxide or lithium thiomethoxide (1.0 eq) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product, 5-bromo-2-chloro-4-(methylthio)pyrimidine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the intermediate.

Step 2: Iron-Catalyzed Cross-Coupling for Methylation

- Dissolve the purified 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 eq) and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃, ~5 mol%) in a mixture of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).
- Cool the solution to 0 °C under an inert atmosphere.
- Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, as a solution in THF or Et₂O) dropwise to the reaction mixture.

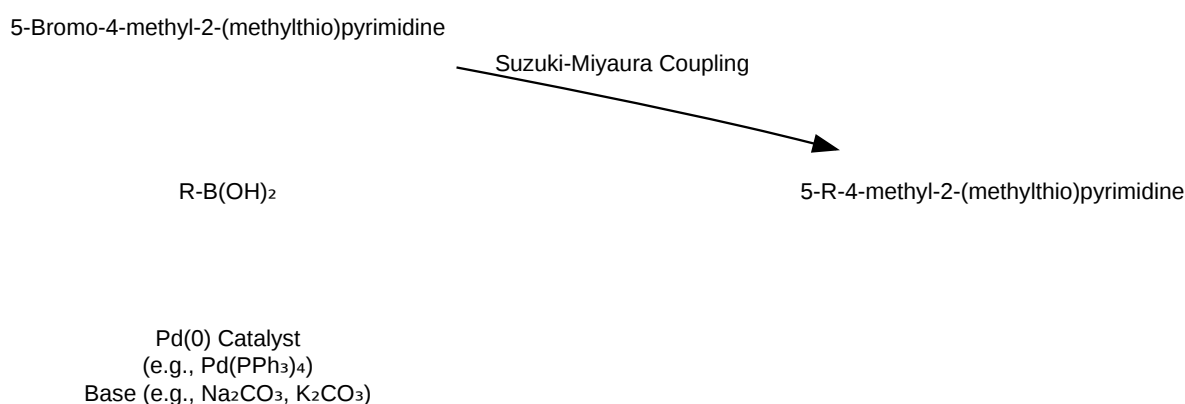
- Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
- After completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Perform an aqueous workup as described in Step 1.
- Purify the final product by flash column chromatography or recrystallization to yield **5-Bromo-4-methyl-2-(methylthio)pyrimidine**.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

The 5-Bromo Position: A Handle for Cross-Coupling

The bromine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.



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Caption: Suzuki-Miyaura coupling at the 5-bromo position.

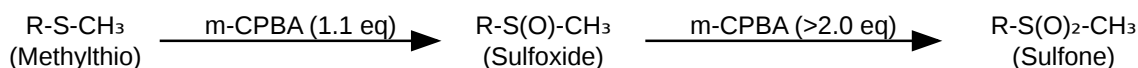
Causality in Experimental Design:

- **Catalyst Choice:** Palladium catalysts like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often facilitate the oxidative addition step, which can be challenging with electron-deficient pyrimidines.[6]
- **Base:** An aqueous base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid, forming the more nucleophilic boronate species.
- **Solvent:** A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

The 2-(Methylthio) Group: Modulation and Displacement

The methylthio group is a versatile substituent. It can be retained, or it can be oxidized to create a better leaving group, facilitating nucleophilic aromatic substitution.

Oxidation to Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]



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Caption: Oxidation of the methylthio group.

The resulting methylsulfonyl group ($-\text{SO}_2\text{CH}_3$) is a powerful electron-withdrawing group and an excellent leaving group.[7] This activates the C2 position for $\text{S}_\text{N}\text{Ar}$ reactions with a wide range of nucleophiles (amines, alcohols, thiols), allowing for further diversification of the scaffold.

Applications in Research and Drug Development

While specific applications of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** have not been documented, its structure makes it a highly valuable intermediate for several key areas:

- **Medicinal Chemistry:** As a building block, it can be used to generate libraries of novel compounds for screening against various biological targets. The pyrimidine core is prevalent

in kinase inhibitors, antivirals, and antibacterial agents.[3][8][9] The ability to functionalize both the C5 and C2/C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[8]

- **Fragment-Based Drug Discovery (FBDD):** Its relatively low molecular weight and multiple points for synthetic elaboration make it an ideal fragment for FBDD campaigns.
- **Agrochemicals:** Substituted pyrimidines are widely used as herbicides and fungicides. This compound could serve as a precursor for new crop protection agents.[9]
- **Materials Science:** Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. The tunable electronic properties of this scaffold could be exploited in this field.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for **5-Bromo-4-methyl-2-(methylthio)pyrimidine**. However, based on data for structurally related compounds such as 5-bromo-2-(methylthio)pyrimidine and other halogenated heterocycles, the following precautions are strongly advised:[10][11][12]

- **Hazard Classification (Anticipated):** Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- **Disposal:** Dispose of chemical waste in accordance with local, regional, and national regulations.

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